(2R)-1-oxo-1-[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]propan-2-amine
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Description
The compound is a complex organic molecule with several functional groups. It contains a piperidine ring, which is a common motif in many pharmaceuticals, and a phenyl group attached to a pyrazole ring, which is a type of aromatic heterocycle .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a piperidine ring (a six-membered ring with one nitrogen atom), a phenyl group (a six-membered carbon ring, also known as a benzene ring), and a pyrazole group (a five-membered ring with two nitrogen atoms). The exact three-dimensional structure would depend on the specific arrangement and stereochemistry of these groups .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The amine group might be expected to participate in acid-base reactions, while the carbonyl group could be involved in various addition reactions. The aromatic rings might undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and functional groups. For example, the presence of polar groups like the amine and carbonyl could influence its solubility in different solvents .Mechanism of Action
Future Directions
Properties
IUPAC Name |
(2R)-2-amino-1-[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-12(18)17(22)21-9-7-14(8-10-21)16-15(11-19-20-16)13-5-3-2-4-6-13/h2-6,11-12,14H,7-10,18H2,1H3,(H,19,20)/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVJMANAUFONQP-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)C2=C(C=NN2)C3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N1CCC(CC1)C2=C(C=NN2)C3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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